

Application Notes and Protocols for NMR Spectroscopy of 2,4-Dichlorobenzoylacetoneitrile

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Compound of Interest

Compound Name: **2,4-Dichlorobenzoylacetoneitrile**

Cat. No.: **B1315553**

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This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of **2,4-Dichlorobenzoylacetoneitrile**. The provided data is based on predictive models due to the limited availability of experimental spectra in public databases.

Introduction

2,4-Dichlorobenzoylacetoneitrile is a β -ketonitrile compound of interest in synthetic chemistry and potentially in drug discovery. NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This document outlines the predicted ^1H and ^{13}C NMR spectral data, a generalized experimental protocol for data acquisition, and visual representations of the molecular structure and experimental workflow.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **2,4-Dichlorobenzoylacetoneitrile**. These values were obtained using computational prediction tools and should be used as a reference for experimental data. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ^1H NMR Data for **2,4-Dichlorobenzoylacetoneitrile**

Atom Number	Multiplicity	Predicted Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)
H-3'	d	7.65	$J(H3', H5') = 2.0$
H-5'	dd	7.45	$J(H5', H6') = 8.5$, $J(H5', H3') = 2.0$
H-6'	d	7.80	$J(H6', H5') = 8.5$
H-2	s	4.10	-

Table 2: Predicted ^{13}C NMR Data for **2,4-Dichlorobenzoylacetone**

Atom Number	Predicted Chemical Shift (δ , ppm)
C-1	185.0
C-2	30.0
C-3 (CN)	115.0
C-1'	135.0
C-2'	138.0
C-3'	131.0
C-4'	133.0
C-5'	128.0
C-6'	130.0

Experimental Protocols

This section provides a general protocol for the acquisition of NMR spectra for a solid sample like **2,4-Dichlorobenzoylacetone**.

Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl_3) is a common choice for many organic molecules.
- Sample Weighing: Accurately weigh approximately 5-10 mg of **2,4-Dichlorobenzoylacetonitrile** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
- Capping: Cap the NMR tube securely.

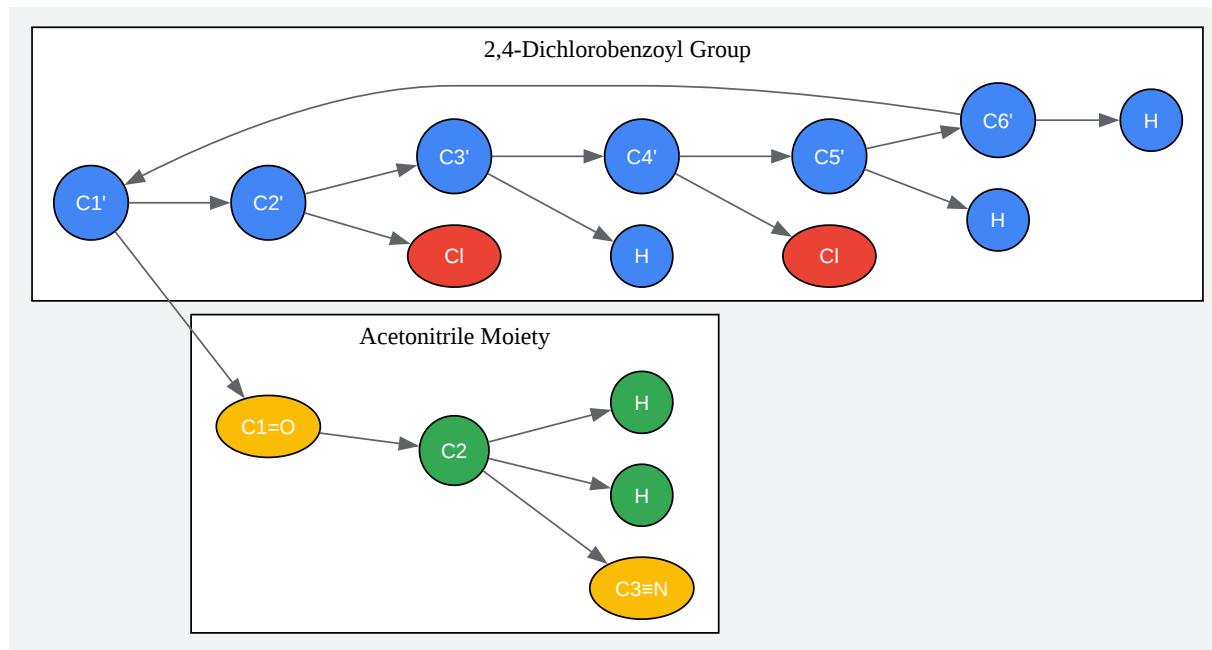
NMR Spectrometer Setup and Data Acquisition

- Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.
- Tuning and Matching: Tune and match the probe to the appropriate nucleus (^1H or ^{13}C) to ensure efficient signal detection.
- Acquisition Parameters:
 - ^1H NMR:
 - Set the spectral width to approximately 10-12 ppm.
 - Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

- A relaxation delay of 1-2 seconds is typically adequate.
- ^{13}C NMR:
 - Set the spectral width to approximately 200-220 ppm.
 - A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of ^{13}C .
 - Use a relaxation delay of 2-5 seconds.
- Data Acquisition: Start the acquisition process.
- Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections should be applied to obtain a clean spectrum.
- Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

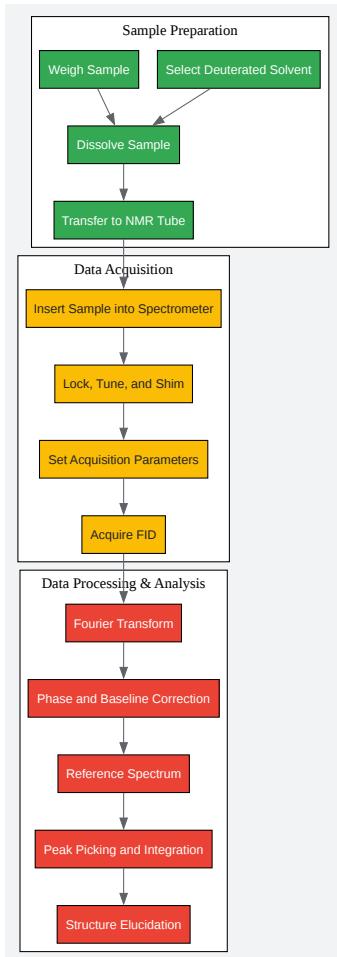
Visualizations

Molecular Structure and Atom Numbering



Caption: Molecular structure of **2,4-Dichlorobenzoylacetonitrile** with atom numbering for NMR assignment.

Experimental Workflow



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Caption: General experimental workflow for NMR spectroscopy analysis.

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